![molecular formula C14H13N3O B7594105 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole, also known as MPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains both an oxazole and a pyrazole ring, making it a versatile compound with unique properties. In
Mécanisme D'action
The exact mechanism of action of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole is not fully understood, but it is believed to be related to its ability to interact with metal ions. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to bind to copper ions, which may play a role in its antimicrobial and antifungal properties. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has also been shown to induce apoptosis in cancer cells, which may be related to its ability to interact with zinc ions.
Biochemical and Physiological Effects
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of bacteria and fungi, as well as induce apoptosis in cancer cells. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has also been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole in lab experiments is its versatility. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole can be used in a variety of applications, including as a fluorescent probe, antimicrobial agent, and anticancer agent. However, one limitation of using 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole is its potential toxicity. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to be toxic to some cell lines, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole. One area of interest is the development of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole-based antimicrobial agents for the treatment of infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole involves the reaction of 5-methyl-1,2-oxazole-3-carboxaldehyde with 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to yield 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole as a white solid. The purity of the final product can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
5-methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-9-13(16-18-11)10-17-8-7-14(15-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUJHEFVQRHCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


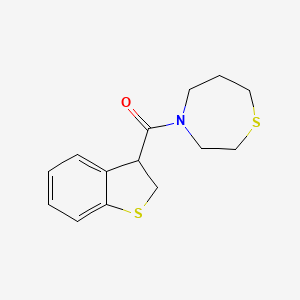
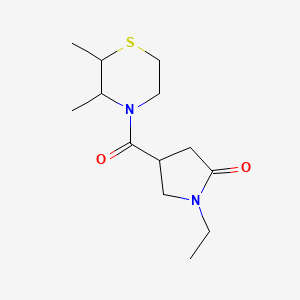

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
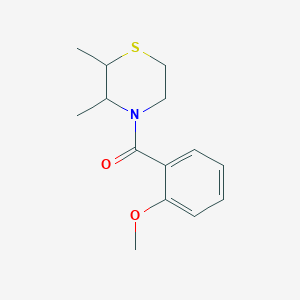
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
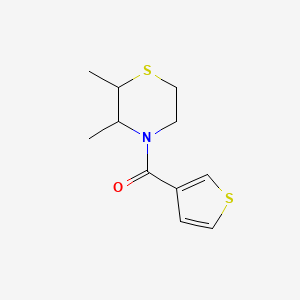
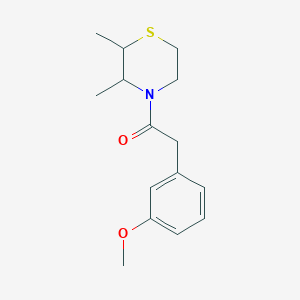
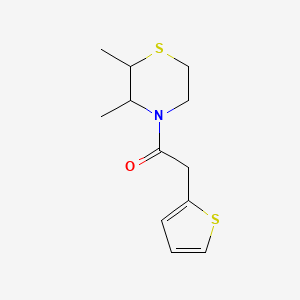
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)
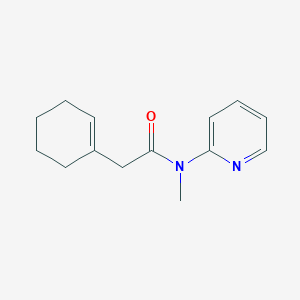
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)